3-Methylheptadecane
Overview
Description
3-Methylheptadecane is a branched alkane with the molecular formula C18H38. It is a hydrocarbon that consists of a heptadecane chain with a methyl group attached to the third carbon atom. This compound is known for its presence in various natural sources and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylheptadecane can be synthesized through several methods, including:
Alkylation of Heptadecane: This involves the reaction of heptadecane with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Hydroformylation: This process involves the hydroformylation of 1-hexadecene followed by hydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated precursors. The process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions: 3-Methylheptadecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller hydrocarbons (in case of cleavage).
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methylheptadecane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in the composition of natural oils and waxes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methylheptadecane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers and affect membrane fluidity. This property is exploited in various applications, including drug delivery and material science.
Comparison with Similar Compounds
Heptadecane: A straight-chain alkane with similar physical properties but lacks the methyl group.
2-Methylheptadecane: Another branched alkane with the methyl group attached to the second carbon atom.
Hexadecane: A shorter chain alkane with similar chemical behavior.
Uniqueness of 3-Methylheptadecane: The presence of the methyl group at the third carbon atom in this compound provides it with unique steric and electronic properties, differentiating it from its straight-chain and other branched counterparts. This structural variation can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
3-methylheptadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDKJRSKBCPMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880754 | |
Record name | heptadecane, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Ultra Scientific MSDS] | |
Record name | 3-Methylheptadecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14531 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6418-44-6 | |
Record name | Heptadecane, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | heptadecane, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylheptadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.